4'-Amino-N-benzylbiphenyl-4-sulfonamide
Description
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(4-aminophenyl)-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O2S/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(22,23)21-14-15-4-2-1-3-5-15/h1-13,21H,14,20H2 |
InChI Key |
CECLKZHVMPVEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ , CF₃ ) reduce electron density on the sulfonamide, altering solubility and hydrogen-bonding capacity.
- Crystallographic Data : The methoxy-substituted analog (N-(4-methoxyphenyl)) forms stable crystals with defined hydrogen-bonding networks, suggesting predictable solid-state behavior .
Physicochemical Properties
- Solubility : The 4-fluorophenyl analog has a reported solubility of 10 mM in DMSO , whereas lipophilic substituents (e.g., CF₃ ) reduce aqueous solubility.
- LogP : Derivatives with alkyl or aryl groups (e.g., benzyl ) have higher LogP values, favoring blood-brain barrier penetration but complicating formulation.
Preparation Methods
Synthesis of N-Benzyl-4-bromobenzenesulfonamide
The precursor N-benzyl-4-bromobenzenesulfonamide is synthesized via sulfonation and amidation.
-
Chlorosulfonation : 4-Bromobenzene reacts with chlorosulfonic acid at 50–60°C for 4 hours to yield 4-bromobenzenesulfonyl chloride. Excess chlorosulfonic acid (3.6:1 w/w) ensures complete conversion.
-
Amidation : The sulfonyl chloride intermediate reacts with benzylamine in dichloromethane at 0°C, achieving 85% yield after crystallization.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorosulfonation | ClSO₃H | 60°C | 4 h | 92% |
| Amidation | Benzylamine, CH₂Cl₂ | 0°C → RT | 2 h | 85% |
Suzuki-Miyaura Coupling with 4-Nitrobenzene Boronic Acid
The biphenyl scaffold forms via palladium-catalyzed cross-coupling:
-
Catalyst System : Pd(PPh₃)₄ (2 mol%) in dioxane/2M Na₂CO₃ (3:1).
-
Conditions : Reflux at 110°C for 12 hours under nitrogen, yielding 78% 4'-nitro-N-benzylbiphenyl-4-sulfonamide.
Key Insight : Electron-withdrawing sulfonamide groups enhance coupling efficiency by stabilizing the palladium intermediate.
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in ethanol reduces the nitro group quantitatively:
-
Conditions : 25°C, 6 hours, 95% yield.
-
Purification : Recrystallization from ethanol/water (1:3) affords 99% purity.
Method 2: Sequential Sulfonation and Amidation
Sulfonation of Biphenyl Precursor
Direct sulfonation of biphenyl with fuming H₂SO₄ at 150°C for 8 hours produces biphenyl-4-sulfonic acid, though regioselectivity challenges limit yields to 65%.
Chlorosulfonation and Amidation
Nitration and Reduction
-
Nitration : Electrophilic nitration (HNO₃/H₂SO₄) at 0°C introduces the nitro group para to the sulfonamide (70% yield).
-
Reduction : Fe/HCl in ethanol reduces the nitro group to amino (90% yield).
Method 3: Reductive Amination Pathway
Synthesis of 4'-Nitro-N-benzylbiphenyl-4-sulfonamide
Amination via Ullmann coupling between 4-iodobenzenesulfonamide and 4-nitrobenzylamine using CuI/L-proline in DMSO at 120°C achieves 68% yield.
Catalytic Hydrogenation
Identical to Method 1, yielding 4'-amino derivative with >90% efficiency.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 62% | 53% | 58% |
| Purity | >99% | 97% | 95% |
| Scalability | High | Moderate | Low |
| Key Advantage | Regiocontrol | Cost-effective | Fewer steps |
Critical Observations :
-
Method 1’s use of Suzuki coupling ensures superior regioselectivity and scalability.
-
Method 2’s reliance on direct sulfonation introduces competing side reactions, lowering yields.
-
Method 3’s Ullmann coupling is limited by copper catalyst toxicity and lower efficiency.
Experimental Optimization Strategies
Solvent Selection for Amidation
Polar aprotic solvents (DMF, THF) improve sulfonamide formation kinetics versus chlorinated solvents (CH₂Cl₂).
Q & A
Q. What are the common synthetic routes for 4'-Amino-N-benzylbiphenyl-4-sulfonamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, benzenesulfonyl chloride derivatives react with benzylamine or substituted anilines under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide bond. Purification involves recrystallization from ethanol or chromatography .
- Key steps :
React 4-sulfonyl chloride biphenyl derivatives with N-benzylamine.
Optimize pH (~8–10) to facilitate deprotonation of the amine.
Monitor reaction progress via TLC or HPLC.
- Example :
Reaction: 4-chlorobenzenesulfonyl chloride + N-benzylamine → this compound
Conditions: DCM, pyridine, 0°C → RT, 12 h [[9]].
Q. How is structural characterization performed for this compound?
- Methodology : Use spectroscopic techniques:
Q. What solvents and conditions are optimal for stability during storage?
- Methodology : Store in anhydrous environments (desiccated, under N₂) at –20°C. Avoid light exposure due to potential nitro/amino group degradation. Stability tests via HPLC over 6 months show <5% degradation in DMSO .
Advanced Research Questions
Q. How can molecular docking predict biological targets for this compound?
- Methodology : Use AutoDock Vina to model ligand-receptor interactions:
Prepare the compound’s 3D structure (e.g., energy-minimized via Gaussian).
Select targets (e.g., carbonic anhydrase IX, EGFR kinase) based on sulfonamide’s known affinity.
Validate docking poses with MD simulations (AMBER/CHARMM) .
- Example :
Binding energy: –8.2 kcal/mol (carbonic anhydrase IX), RMSD <2.0 Å [[3, 6]].
Q. How do substituents on the benzyl group affect antimicrobial activity?
- Methodology : Conduct SAR studies:
- Synthesis : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the benzyl ring.
- Assays : Test against Gram+/– bacteria (MIC via broth dilution).
- Data :
| Substituent | MIC (µg/mL, S. aureus) | MIC (µg/mL, E. coli) |
|---|---|---|
| –H | 32 | 64 |
| –NO₂ | 8 | 32 |
| –OCH₃ | 64 | 128 |
Q. What strategies resolve contradictions in enzyme inhibition data?
- Methodology :
Validate assay conditions (pH 7.4, 37°C) to match physiological settings.
Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition).
Perform QSAR modeling to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. How can QSAR models optimize the compound’s pharmacokinetic profile?
- Methodology :
Train models on datasets with ADME parameters (e.g., Caco-2 permeability, CYP450 inhibition).
Prioritize modifications (e.g., –CF₃ for metabolic stability).
Validate with in vivo studies (e.g., rat plasma half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
